molecular formula C22H25N3O5 B2412417 N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892260-90-1

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2412417
CAS No.: 892260-90-1
M. Wt: 411.458
InChI Key: XNNYRYGWYVTVFM-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H25N3O5
  • Molecular Weight : 411.46 g/mol
  • InChIKey : XNNYRYGWYVTVFM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress. This is crucial in preventing cellular damage in various diseases.
  • Cytoprotective Effects : Studies indicate that the compound can protect against DNA and mitochondrial damage in human colon fibroblast cells. It reduces DNA strand breaks and enhances mitochondrial membrane potential under stress conditions .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description Reference
AntioxidantReduces oxidative stress and protects cellular components from damage.
CytoprotectionInhibits cytotoxicity induced by carcinogens like 4-nitroquinoline 1-oxide (4NQO).
Chemopreventive PotentialInduces expression of protective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1).
Neuroprotective EffectsShows promise in protecting neuronal cells from apoptosis and oxidative damage.

Case Studies

  • Cytoprotective Mechanism in Colon Fibroblasts :
    • A study demonstrated that pretreatment with the compound significantly inhibited 4NQO-induced cytotoxicity in CCD-18Co cells. This was achieved by reducing nitrosative stress markers and enhancing glutathione levels, indicating a protective role against cellular damage .
  • Neuroprotective Studies :
    • Research has indicated that similar compounds within the quinazoline family exhibit neuroprotective effects by modulating apoptotic pathways in neuronal cells. These findings suggest that this compound may share these properties .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-4-5-6-9-25-21(27)18-8-7-14(10-19(18)24-22(25)28)20(26)23-15-11-16(29-2)13-17(12-15)30-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,23,26)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNYRYGWYVTVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC(=C3)OC)OC)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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